molecular formula C13H13BrN2O2 B11804633 Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate

Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11804633
M. Wt: 309.16 g/mol
InChI Key: YEEFOXOMRODJKZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative with a meta-tolyl (3-methylphenyl) substituent at the N1 position and an ethyl carboxylate group at the C4 position. Its molecular formula is C₁₃H₁₃BrN₂O₂, with a molecular weight of 325.16 g/mol. This compound is a key intermediate in medicinal and agrochemical synthesis, particularly in the development of kinase inhibitors or antimicrobial agents due to its reactive bromine atom and aromatic substitution pattern. Its synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination and functionalization of the aryl group .

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

ethyl 5-bromo-1-(3-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3

InChI Key

YEEFOXOMRODJKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate typically involves the bromination of 1-(m-tolyl)-1H-pyrazole-4-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain a consistent reaction environment. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base like potassium carbonate in a polar solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted pyrazole derivatives.

    Oxidation: Products include oxidized pyrazole derivatives.

    Reduction: Products include de-brominated pyrazole derivatives.

Scientific Research Applications

Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 5-bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylate can be compared to analogs with variations in substituents on the pyrazole ring or aryl group. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound N1: m-tolyl; C5: Br 325.16 High reactivity due to bromine; used in cross-coupling reactions.
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate N1: 4-bromophenyl; C5: Br 374.06 Increased halogen density for enhanced electrophilicity; used in Suzuki-Miyaura couplings.
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate N1: 4-fluorophenyl; C5: Br 313.12 Fluorine enhances metabolic stability; potential in PET imaging probes.
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate N1: p-tolyl; C5: Br 311.15 Methyl group improves lipophilicity; candidate for hydrophobic drug delivery.
Ethyl 5-bromo-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate N1: 2-nitrophenyl; C5: Br 340.15 Nitro group facilitates reduction to amines; intermediate in dye synthesis.
Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate N1: 2-naphthyl; C5: OH 282.29 Hydroxyl group enables hydrogen bonding; shows 70% inhibition of PfDHOD (IC₅₀ = 200 µM).
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate N1: 4-fluorophenyl; C5: NH₂ 249.24 Amino group enhances nucleophilicity; used in heterocyclic expansions.

Key Observations

Substituent Effects on Reactivity :

  • Bromine at C5 (as in the target compound) increases electrophilicity, making it suitable for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
  • Fluorine or methyl groups on the aryl ring (e.g., 4-fluorophenyl or p-tolyl) modulate electronic and steric properties, affecting solubility and metabolic stability .

Biological Activity :

  • The hydroxyl derivative (Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate) exhibits significant enzyme inhibition (PfDHOD), highlighting the role of polar substituents in target binding .
  • Brominated analogs are less explored for direct bioactivity but are critical as synthetic intermediates .

Synthetic Utility: Nitro-substituted derivatives (e.g., 2-nitrophenyl) serve as precursors for amine-functionalized compounds via reduction . Amino-substituted analogs (e.g., 5-amino-1-(4-fluorophenyl)) enable further functionalization through diazotization or acylation .

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